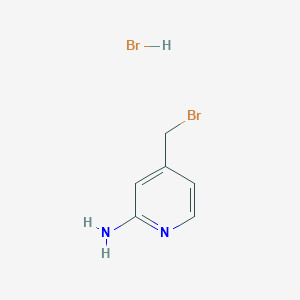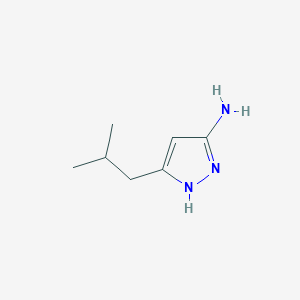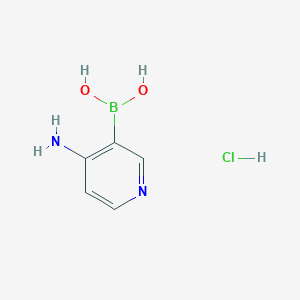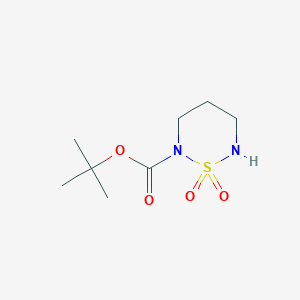
4-(Bromomethyl)pyridin-2-amine hydrobromide
Vue d'ensemble
Description
“4-(Bromomethyl)pyridin-2-amine hydrobromide” is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular formula of “4-(Bromomethyl)pyridin-2-amine hydrobromide” is C6H8Br2N2 . Its average mass is 187.037 Da and its monoisotopic mass is 185.979248 Da .
Chemical Reactions Analysis
“4-(Bromomethyl)pyridin-2-amine hydrobromide” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)pyridin-2-amine hydrobromide” are as follows :
Applications De Recherche Scientifique
Organic Synthesis
4-(Bromomethyl)pyridin-2-amine hydrobromide: is a valuable building block in organic synthesis. It is used to introduce the pyridin-2-amine moiety into larger molecules. This compound can react with various nucleophiles, such as carboxylates or thiols, to form C-N bonds, which are pivotal in the synthesis of complex organic compounds .
Pharmacology
In pharmacological research, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its bromomethyl group is reactive and can be used to create prodrugs or active pharmaceutical ingredients that contain the pyridine scaffold, which is a common feature in many drugs .
Material Science
The reactivity of 4-(Bromomethyl)pyridin-2-amine hydrobromide makes it suitable for the modification of surfaces and the creation of functional materials. It can be used to graft pyridine groups onto polymers or silica surfaces, which can then interact with metals or organic molecules, leading to applications in catalysis or sensor technology.
Chemical Synthesis
This compound is instrumental in the development of new chemical reactions. It can act as a substrate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing chemists to build complex molecules with precision and tailor their physical and chemical properties for specific applications .
Biochemistry
In biochemistry, 4-(Bromomethyl)pyridin-2-amine hydrobromide can be used to label biomolecules. The bromomethyl group can be used to attach fluorescent tags or other markers to proteins or nucleic acids, aiding in the visualization and study of biological processes .
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a standard or reagent in analytical chemistry. It can be used in chromatography to help identify or quantify substances within a mixture or to calibrate instruments for accurate measurements.
Environmental Science
While not a direct application, the compound’s derivatives could be used in environmental science to detect pollutants. Modified pyridine rings can bind to heavy metals or organic contaminants, potentially leading to the development of new methods for monitoring environmental pollution.
Catalysis
The pyridine moiety of 4-(Bromomethyl)pyridin-2-amine hydrobromide can act as a ligand in catalytic systems. It can coordinate to metal centers, influencing the reactivity and selectivity of catalysts used in industrial processes to create more efficient and environmentally friendly reactions .
Safety And Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJUKFKTTJFHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyridin-2-amine hydrobromide | |
CAS RN |
864461-13-2 | |
| Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)




![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)


![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)


